REACTION_CXSMILES
|
[CH2:1]([C:5]1[C:13]([CH3:14])=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=1)[CH:2](C)[CH3:3].C(OC(=O)C1C=C(C)C(Cl)=NC=1)C.C(/B(O)O)=C\C>>[CH3:14][C:13]1[C:5]([CH2:1][CH2:2][CH3:3])=[N:6][CH:7]=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C1=NC=C(C(=O)O)C=C1C
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(=C\C)/B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C(=O)O)C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.85 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |